2-Methyl-2-pentene

Description

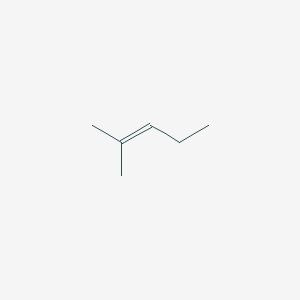

Structure

3D Structure

Properties

IUPAC Name |

2-methylpent-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12/c1-4-5-6(2)3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMMZCWZIJXAGKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8073217 | |

| Record name | 2-Methyl-2-pentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | 2-Methyl-2-pentene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19670 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

158.0 [mmHg] | |

| Record name | 2-Methyl-2-pentene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19670 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

625-27-4, 37275-41-5 | |

| Record name | 2-Methyl-2-pentene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pentene, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentene, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037275415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYL-2-PENTENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73910 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-2-pentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylpent-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.894 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PENTENE, 2-METHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7KOG6SH4S6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Methyl-2-pentene reaction mechanisms in organic chemistry

An In-depth Technical Guide on the Reaction Mechanisms of 2-Methyl-2-Pentene

Introduction

This compound is an unsymmetrical, trisubstituted alkene with the chemical formula C₆H₁₂[1]. Its structure, featuring a carbon-carbon double bond with three alkyl substituents, makes it an excellent substrate for studying the principles of electrophilic addition reactions in organic chemistry. The electronic and steric environment of the double bond dictates the regioselectivity and stereoselectivity of its reactions, providing clear examples of fundamental mechanistic pathways. This guide provides a detailed exploration of the core reaction mechanisms of this compound, intended for researchers, scientists, and professionals in drug development.

Electrophilic Addition Reactions

The electron-rich pi (π) bond of this compound is susceptible to attack by electrophiles. These reactions proceed through the formation of a carbocation intermediate or a bridged-ion intermediate, followed by nucleophilic attack.

Hydrohalogenation (Addition of HX)

The reaction of this compound with hydrogen halides like HBr or HCl proceeds via an electrophilic addition mechanism. The reaction follows Markovnikov's rule, which states that the proton adds to the carbon atom of the double bond that has more hydrogen atoms, leading to the formation of the most stable carbocation intermediate[2][3]. In this case, protonation of the less substituted carbon (C3) generates a stable tertiary carbocation at C2. Subsequent attack by the halide ion yields the major product, 2-bromo-2-methylpentane[2][4].

References

An In-depth Technical Guide to 2-Methyl-2-Pentene: Structural Formula, Isomerism, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-methyl-2-pentene, including its structural formula, a detailed exploration of its isomers, and relevant experimental protocols for its synthesis and analysis. The information is intended to support research and development activities where a thorough understanding of this compound and its related isomers is essential.

Structural Formula and Physicochemical Properties of this compound

This compound is an unsaturated hydrocarbon with the chemical formula C₆H₁₂ and a molecular weight of 84.16 g/mol .[1][2] Its structure features a five-carbon chain with a double bond at the second carbon and a methyl group also attached to the second carbon. The IUPAC name for this compound is 2-methylpent-2-ene.[1]

The presence of two identical methyl groups on one of the carbons of the double bond precludes the existence of cis-trans (geometric) isomers for this compound.[3][4]

Key Physicochemical Properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂ | [1] |

| Molecular Weight | 84.16 g/mol | [1][2] |

| Boiling Point | 67 °C | [2] |

| Melting Point | -135 °C | [2] |

| Density | 0.69 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.400 | [2] |

Isomers of this compound (C₆H₁₂)

The molecular formula C₆H₁₂ represents numerous structural and stereoisomers, which can be broadly classified into acyclic alkenes (hexenes) and cyclic alkanes (cyclohexane and its derivatives). A comprehensive understanding of these isomers is critical as they can exhibit distinct physical, chemical, and biological properties.

Structural Isomers

Structural isomers have the same molecular formula but different atomic connectivity. The structural isomers of C₆H₁₂ include various hexenes and cycloalkanes.

Table of Selected Alkene Isomers of C₆H₁₂ and their Boiling Points:

| Isomer Name | IUPAC Name | Boiling Point (°C) |

| 1-Hexene | Hex-1-ene | 63.5 |

| (E)-2-Hexene | (E)-Hex-2-ene | 67.9 |

| (Z)-2-Hexene | (Z)-Hex-2-ene | 68.8 |

| (E)-3-Hexene | (E)-Hex-3-ene | 67.1 |

| (Z)-3-Hexene | (Z)-Hex-3-ene | 66.4 |

| 2-Methyl-1-pentene | 2-Methylpent-1-ene | 61-62 |

| 3-Methyl-1-pentene | 3-Methylpent-1-ene | 54.2 |

| 4-Methyl-1-pentene | 4-Methylpent-1-ene | 53.9 |

| This compound | 2-Methylpent-2-ene | 67 |

| 3-Methyl-2-pentene | 3-Methylpent-2-ene | 70.4 (E), 72.7 (Z) |

| 4-Methyl-2-pentene (B213027) | 4-Methylpent-2-ene | 58.6 (E), 56.4 (Z) |

| 2,3-Dimethyl-1-butene | 2,3-Dimethylbut-1-ene | 56.9 |

| 3,3-Dimethyl-1-butene | 3,3-Dimethylbut-1-butene | 41.2 |

| 2,3-Dimethyl-2-butene | 2,3-Dimethylbut-2-butene | 73.2 |

| 2-Ethyl-1-butene | 2-Ethylbut-1-ene | 64.7 |

Note: Boiling points are sourced from various chemical databases and may have slight variations depending on the source.

Stereoisomers

Stereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. For the hexene isomers, this is primarily observed as geometric (cis/trans or E/Z) isomerism around the double bond. As mentioned, this compound does not exhibit geometric isomerism. However, other isomers such as 2-hexene, 3-hexene, 3-methyl-2-pentene, and 4-methyl-2-pentene exist as E/Z isomers.

Experimental Protocols

Synthesis of this compound via Dehydration of 2-Methyl-2-Pentanol (B124083)

A common and effective method for the synthesis of this compound is the acid-catalyzed dehydration of a tertiary alcohol, 2-methyl-2-pentanol. This elimination reaction follows Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene as the major product.

Reaction:

(CH₃)₂C(OH)CH₂CH₂CH₃ → (CH₃)₂C=CHCH₂CH₃ + H₂O

Materials:

-

2-methyl-2-pentanol

-

Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Distilled water

-

Boiling chips

Apparatus:

-

Round-bottom flask

-

Fractional distillation apparatus (including a distillation head, condenser, and receiving flask)

-

Heating mantle

-

Separatory funnel

-

Erlenmeyer flasks

-

Beakers

Procedure:

-

Reaction Setup: Place 2-methyl-2-pentanol and a few boiling chips into a round-bottom flask. Slowly and carefully add a catalytic amount of concentrated sulfuric acid or phosphoric acid while cooling the flask in an ice bath.

-

Dehydration: Assemble a fractional distillation apparatus with the round-bottom flask as the distilling flask. Heat the mixture gently using a heating mantle. The lower-boiling alkene product will distill as it is formed.

-

Product Collection: Collect the distillate, which will consist of this compound and some water.

-

Work-up: Transfer the distillate to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize any remaining acid, and then with distilled water.

-

Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Purification: Decant the dried liquid into a clean, dry distillation flask and perform a final simple distillation to obtain the purified this compound. Collect the fraction boiling at approximately 67 °C.

Analysis of this compound and its Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for the separation and identification of volatile compounds like hexene isomers.

Instrumentation:

-

Gas Chromatograph (GC) equipped with a flame ionization detector (FID) or coupled to a Mass Spectrometer (MS).

-

Capillary column: A non-polar column (e.g., DB-1 or HP-5ms) or a polar column (e.g., Carbowax) can be used. The choice depends on the specific isomers to be separated.

Typical GC-MS Parameters:

| Parameter | Value |

| Gas Chromatograph | |

| Column | Agilent J&W DB-1ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Temperature Program | Initial temperature: 40°C, hold for 5 minutes. Ramp: 5°C/min to 150°C |

| Injector Temperature | 250°C |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 30-200 |

| Transfer Line Temperature | 280°C |

| Ion Source Temperature | 230°C |

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample containing the hexene isomers in a volatile solvent such as pentane (B18724) or hexane.

-

Injection: Inject the sample into the GC.

-

Separation: The isomers will be separated based on their boiling points and interactions with the stationary phase of the column.

-

Detection and Identification: The separated components will be detected by the FID or analyzed by the MS. The mass spectrometer will provide a mass spectrum for each component, which can be compared to a library of known spectra for identification.

Visualization of Isomeric Relationships

The following diagram illustrates the relationship between this compound and some of its structural isomers.

References

Synthesis of 2-Methyl-2-Pentene from Carbonyl Precursors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic routes for producing 2-methyl-2-pentene from readily available carbonyl compounds. The document details two robust and widely applicable methodologies: the Grignard reaction followed by acid-catalyzed dehydration and the Wittig reaction. Each section includes detailed experimental protocols, quantitative data, and mechanistic insights to facilitate reproducible and efficient synthesis.

Introduction

This compound is a valuable branched alkene utilized as a building block in organic synthesis and as a precursor in the development of various fine chemicals and pharmaceutical intermediates. The strategic synthesis of this compound from carbonyl compounds offers flexibility and control over the final product. This guide focuses on two principal retrosynthetic disconnections originating from carbonyl precursors.

Synthetic Pathways Overview

Two primary and reliable pathways for the synthesis of this compound from carbonyl compounds are the Grignard reaction followed by dehydration and the Wittig olefination.

-

Grignard Reaction Route: This two-step process involves the nucleophilic addition of a Grignard reagent to a ketone, forming a tertiary alcohol intermediate (2-methyl-2-pentanol). Subsequent acid-catalyzed dehydration of this alcohol yields the target alkene. Two viable combinations of a ketone and a Grignard reagent can be employed.

-

Wittig Reaction Route: This method provides a direct conversion of a carbonyl group to a carbon-carbon double bond. A phosphorus ylide reacts with a ketone to form an oxaphosphetane intermediate, which then collapses to the desired alkene and a phosphine (B1218219) oxide byproduct. This route offers excellent regioselectivity in the placement of the double bond.

The logical relationship between the starting materials and the final product is illustrated in the diagram below.

Caption: Synthetic routes to this compound from carbonyls.

Data Presentation

The following tables summarize the quantitative data associated with the described synthetic methods.

Table 1: Grignard Reaction & Dehydration Data

| Starting Carbonyl | Grignard Reagent | Intermediate Alcohol | Intermediate Yield (%) | Dehydration Conditions | Final Product | Overall Yield (%) |

| Acetone | Propylmagnesium Bromide | 2-Methyl-2-pentanol | ~95 | H₂SO₄, Heat | This compound | 80-90 (Typical) |

| 2-Pentanone | Methylmagnesium Bromide | 2-Methyl-2-pentanol | ~95 | H₂SO₄, Heat | This compound | 80-90 (Typical) |

Table 2: Wittig Reaction Data

| Starting Carbonyl | Phosphorus Ylide Precursor | Base for Ylide Generation | Final Product | Overall Yield (%) |

| Acetone | Propyltriphenylphosphonium Bromide | n-Butyllithium | This compound | 70-85 (Typical) |

| 2-Pentanone | Methyltriphenylphosphonium Bromide | n-Butyllithium | This compound | 70-85 (Typical) |

Table 3: Spectroscopic Data for this compound

| Technique | Key Signals |

| ¹H NMR (CDCl₃) | δ 5.1 (t, 1H), 2.0 (q, 2H), 1.7 (s, 3H), 1.6 (s, 3H), 0.9 (t, 3H) |

| ¹³C NMR (CDCl₃) | δ 132.8, 123.5, 34.5, 25.7, 17.9, 13.8 |

| IR (neat) | ν (cm⁻¹) 3050, 2965, 2930, 1670, 1450, 1375, 815 |

| Mass Spec (EI) | m/z (%) 84 (M⁺), 69, 55, 41 |

Experimental Protocols

Grignard Reaction and Dehydration

This protocol details the synthesis of this compound from acetone and propylmagnesium bromide.

Experimental Workflow: Grignard Reaction & Dehydration

Caption: Grignard synthesis and dehydration workflow.

Step 1: Synthesis of 2-Methyl-2-pentanol

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a magnetic stirrer, place magnesium turnings (1.1 eq).

-

Add a small volume of anhydrous diethyl ether to cover the magnesium.

-

Add a solution of 1-bromopropane (B46711) (1.0 eq) in anhydrous diethyl ether to the dropping funnel.

-

Add a small amount of the 1-bromopropane solution to the flask to initiate the reaction.

-

Once the reaction begins (as evidenced by bubbling and heat generation), add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add a solution of acetone (1.0 eq) in anhydrous diethyl ether to the dropping funnel and add it dropwise to the Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium (B1175870) chloride solution.

-

Separate the ethereal layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude 2-methyl-2-pentanol by fractional distillation.

Step 2: Dehydration of 2-Methyl-2-pentanol

-

Place the purified 2-methyl-2-pentanol (1.0 eq) in a round-bottom flask.

-

Slowly add concentrated sulfuric acid (0.2-0.3 eq) with cooling.

-

Heat the mixture to a gentle reflux. The alkene product will distill as it is formed.

-

Collect the distillate, which is a mixture of the alkene and water.

-

Wash the distillate with saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Separate the organic layer, dry it over anhydrous calcium chloride, and purify by distillation to obtain pure this compound.

Wittig Reaction

This protocol provides a representative procedure for the synthesis of this compound from acetone and propyltriphenylphosphonium ylide.

Experimental Workflow: Wittig Reaction

Caption: Wittig reaction experimental workflow.

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend propyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF).

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add n-butyllithium (1.05 eq, as a solution in hexanes) dropwise. The formation of a deep red or orange color indicates the formation of the ylide.

-

Stir the ylide solution at 0°C for 30 minutes.

-

Add a solution of acetone (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the color of the ylide has dissipated.

-

Quench the reaction by adding water.

-

Extract the product with pentane.

-

The major byproduct, triphenylphosphine oxide, can be partially removed by crystallization from the pentane solution at low temperature, or by column chromatography.

-

The pentane solution is then carefully concentrated, and the resulting crude product is purified by distillation to yield this compound.

Reaction Mechanisms

Grignard Reaction and E1 Dehydration

The Grignard reaction proceeds via the nucleophilic attack of the organomagnesium halide on the electrophilic carbonyl carbon. The subsequent dehydration of the tertiary alcohol follows an E1 mechanism, which involves the formation of a stable tertiary carbocation intermediate. Deprotonation then occurs to form the more substituted and thermodynamically more stable alkene, in accordance with Zaitsev's rule.

Caption: Mechanism of Grignard addition and E1 dehydration.

Wittig Reaction

The Wittig reaction mechanism involves the initial nucleophilic addition of the phosphorus ylide to the carbonyl carbon, forming a betaine (B1666868) intermediate. This betaine then undergoes ring-closure to form a four-membered oxaphosphetane ring. The driving force of the reaction is the subsequent decomposition of the oxaphosphetane to the stable triphenylphosphine oxide and the desired alkene.

Caption: Mechanism of the Wittig reaction.

An In-depth Technical Guide to the Chemical and Physical Properties of 2-Methyl-2-Pentene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-2-pentene, an unsaturated aliphatic hydrocarbon, is a valuable compound in organic synthesis and a constituent of various industrial processes. Its chemical reactivity, dictated by the presence of a carbon-carbon double bond, and its distinct physical properties make it a subject of interest for researchers in diverse fields, including catalysis, polymer science, and atmospheric chemistry. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, supplemented with detailed experimental protocols and data visualizations to facilitate its application in research and development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below, offering a clear and concise reference for laboratory and theoretical applications.

General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂ | [1] |

| Molecular Weight | 84.16 g/mol | [1] |

| Appearance | Clear, colorless liquid | [1] |

| Density | 0.69 g/mL at 25 °C | [1] |

| Boiling Point | 67 °C | [1] |

| Melting Point | -135 °C | [1] |

| Refractive Index (n²⁰/D) | 1.400 | [1] |

| Vapor Pressure | 158.0 mmHg at 25 °C | [1] |

| Solubility | Insoluble in water; Soluble in organic solvents |

Spectroscopic Data

| Spectroscopic Technique | Key Data and Observations | Reference |

| ¹H NMR (in CDCl₃) | Spectra available, showing characteristic peaks for the different proton environments. | [2][3] |

| ¹³C NMR | Spectra available, indicating the presence of six distinct carbon atoms. | [1] |

| Infrared (IR) Spectroscopy | C=C stretch, C-H stretches and bends characteristic of an alkene. | [1][4][5] |

| Mass Spectrometry (MS) | Molecular ion peak (M+) at m/z 84, with a characteristic fragmentation pattern. | [1][6][7] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of this compound are crucial for obtaining reliable and reproducible results. The following protocols are based on established organic chemistry techniques.

Synthesis of this compound via Dehydration of 2-Methyl-2-pentanol (B124083)

This procedure is a common method for the preparation of alkenes from tertiary alcohols.

Materials:

-

2-Methyl-2-pentanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

5% Sodium Hydroxide (B78521) (NaOH) solution

-

Anhydrous Calcium Chloride (CaCl₂)

-

Distillation apparatus

-

Separatory funnel

-

Heating mantle

-

Ice bath

Procedure:

-

In a round-bottom flask, cautiously add a measured volume of concentrated sulfuric acid to an equal volume of water, ensuring the mixture is cooled in an ice bath.

-

Slowly add 2-methyl-2-pentanol to the cooled acid mixture.

-

Set up a simple distillation apparatus with the round-bottom flask.

-

Gently heat the mixture using a heating mantle to initiate the dehydration reaction and distill the resulting alkene. The distillation temperature should be maintained near the boiling point of this compound (67 °C).

-

Collect the distillate in a receiver cooled in an ice bath.

-

Transfer the distillate to a separatory funnel and wash it with a 5% sodium hydroxide solution to neutralize any residual acid.

-

Separate the organic layer and dry it over anhydrous calcium chloride.

-

Perform a final fractional distillation to obtain pure this compound, collecting the fraction that boils at 67-68 °C.

Characterization Protocols

1. Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification:

-

Objective: To determine the purity of the synthesized this compound and confirm its identity.

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer.

-

GC Column: A non-polar capillary column (e.g., DB-1 or equivalent).

-

Oven Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp to 150 °C at 10 °C/min.

-

Injector Temperature: 200 °C.

-

Carrier Gas: Helium.

-

MS Detector: Electron Ionization (EI) mode.

-

Procedure:

-

Prepare a dilute solution of the this compound sample in a volatile solvent (e.g., dichloromethane).

-

Inject a small volume (e.g., 1 µL) of the solution into the GC.

-

Analyze the resulting chromatogram for the presence of a major peak corresponding to this compound and any impurity peaks.

-

Analyze the mass spectrum of the major peak and compare it with a reference spectrum to confirm the identity of the compound. The mass spectrum is expected to show a molecular ion peak at m/z 84.[6][7]

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation:

-

Objective: To confirm the molecular structure of this compound.

-

Instrumentation: A ¹H and ¹³C NMR spectrometer.

-

Solvent: Deuterated chloroform (B151607) (CDCl₃).

-

Procedure:

3. Infrared (IR) Spectroscopy for Functional Group Identification:

-

Objective: To identify the key functional groups present in this compound.

-

Instrumentation: An FTIR spectrometer.

-

Sample Preparation: As a thin film between salt plates (NaCl or KBr) or neat using an ATR accessory.

-

Procedure:

Logical Relationships and Structure

The physical and chemical properties of this compound are intrinsically linked to its molecular structure. The following diagram illustrates these relationships.

Caption: Relationship between molecular structure and properties.

Conclusion

This technical guide provides a foundational understanding of the chemical and physical properties of this compound, essential for its effective use in research and development. The tabulated data offers quick reference, while the detailed experimental protocols provide a practical basis for its synthesis and characterization. The logical diagram visually encapsulates the core concept that the molecule's structure dictates its observable properties, a fundamental principle in chemical sciences. This comprehensive overview is intended to support scientists and researchers in their work with this versatile alkene.

References

- 1. This compound | C6H12 | CID 12243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. This compound(625-27-4) 1H NMR spectrum [chemicalbook.com]

- 4. This compound(625-27-4) IR Spectrum [m.chemicalbook.com]

- 5. 2-Pentene, 2-methyl- [webbook.nist.gov]

- 6. This compound(625-27-4) MS [m.chemicalbook.com]

- 7. massbank.eu [massbank.eu]

An In-depth Technical Guide to the Stability and Hyperconjugation of 2-Methyl-2-pentene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the stability and underlying electronic factors, specifically hyperconjugation, that govern the chemical behavior of 2-methyl-2-pentene. Quantitative data, detailed experimental and computational protocols, and visual representations of key concepts are presented to facilitate a deeper understanding for researchers in the chemical and pharmaceutical sciences.

Introduction to Alkene Stability and Hyperconjugation

The stability of alkenes is a fundamental concept in organic chemistry, with more substituted alkenes generally exhibiting greater stability. This increased stability is primarily attributed to two electronic effects: inductive effects and hyperconjugation.[1] For this compound, a trisubstituted alkene, hyperconjugation plays a significant role in its thermodynamic stability.

Hyperconjugation is the stabilizing interaction that results from the delocalization of electrons in a sigma (σ) bond (usually C-H or C-C) with an adjacent, empty or partially filled p-orbital or a π-orbital.[2][3] In the case of this compound, the σ-electrons from the C-H bonds of the adjacent alkyl groups can delocalize into the antibonding π* orbital of the C=C double bond. This delocalization of electron density effectively lowers the overall energy of the molecule, thereby increasing its stability.[2] The more alkyl substituents attached to the double bond, the greater the number of C-H bonds available for hyperconjugation, leading to enhanced stability.[2]

Experimental Determination of Alkene Stability: Catalytic Hydrogenation Calorimetry

A reliable method for quantifying the relative stabilities of alkenes is by measuring their heats of hydrogenation (ΔH°hydrog).[1] This is the enthalpy change that occurs when an alkene is hydrogenated to its corresponding alkane. More stable alkenes release less heat upon hydrogenation, as they are already at a lower potential energy state.[1]

Experimental Protocol: Catalytic Hydrogenation of this compound

The following protocol outlines the general procedure for determining the heat of hydrogenation of a volatile organic compound like this compound using a reaction calorimeter.

Materials:

-

This compound (high purity)

-

Palladium on carbon (Pd/C) catalyst (e.g., 5-10 wt%)

-

High-purity hydrogen gas

-

Anhydrous, inert solvent (e.g., ethanol, ethyl acetate)

-

Reaction calorimeter (e.g., a high-pressure RC1 calorimeter) equipped with a stirrer, temperature probes, and a gas-tight inlet system

-

Filtration apparatus (e.g., Celite pad)

Procedure:

-

Calorimeter Setup: The reaction calorimeter is assembled and calibrated according to the manufacturer's instructions.

-

Sample Preparation: A precise mass of this compound is dissolved in a known volume of the chosen solvent.

-

Catalyst Introduction: A weighed amount of the Pd/C catalyst is carefully added to the reaction vessel.

-

Inerting the System: The reaction vessel is sealed and purged with an inert gas, such as nitrogen, to remove any oxygen.

-

Hydrogenation: The system is then evacuated and filled with hydrogen gas to a specific pressure. The reaction is initiated by starting the stirrer.

-

Data Acquisition: The temperature of the reaction mixture is monitored continuously. The heat released during the exothermic hydrogenation reaction is measured by the calorimeter.

-

Reaction Completion: The reaction is considered complete when there is no further heat evolution and analytical techniques like gas chromatography show the complete consumption of the alkene.

-

Post-Reaction Workup: The reaction mixture is carefully filtered to remove the catalyst. The resulting alkane solution is collected and can be analyzed for purity.

-

Data Analysis: The heat of hydrogenation is calculated from the measured heat flow, the amount of alkene reacted, and the calibration data of the calorimeter.

Quantitative Data: Heats of Hydrogenation of Hexene Isomers

The following table summarizes the heats of hydrogenation for this compound and several of its isomers. This data allows for a direct comparison of their relative stabilities.

| Alkene | Degree of Substitution | Heat of Hydrogenation (kJ/mol) | Relative Stability |

| 1-Hexene | Monosubstituted | -125.5 | Least Stable |

| (Z)-2-Hexene | Disubstituted | -119.7 | |

| (E)-2-Hexene | Disubstituted | -115.5 | |

| 2-Methyl-1-pentene | Disubstituted | -117.6 | |

| This compound | Trisubstituted | -111.6 ± 0.74 [1] | More Stable |

| 2,3-Dimethyl-2-butene | Tetrasubstituted | -110.9 | Most Stable |

Data sourced from the NIST Chemistry WebBook and other compilations.

As the data indicates, this compound, being a trisubstituted alkene, has a significantly lower heat of hydrogenation compared to its less substituted isomers, confirming its higher stability.

Computational Analysis of Hyperconjugation: Natural Bond Orbital (NBO) Analysis

Computational chemistry provides powerful tools to quantify the stabilizing effects of hyperconjugation. Natural Bond Orbital (NBO) analysis is a widely used method to study charge transfer and orbital interactions within a molecule.

Methodology for NBO Analysis of this compound

The following steps outline a typical workflow for performing an NBO analysis on this compound using a quantum chemistry software package like Gaussian.

-

Geometry Optimization: The first step is to obtain the optimized molecular geometry of this compound. This is typically done using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d,p)). This calculation finds the lowest energy conformation of the molecule and provides accurate bond lengths and angles.

-

NBO Calculation: Once the geometry is optimized, a single-point energy calculation is performed with the NBO analysis requested. This is typically done by including the pop=nbo keyword in the Gaussian input file.

-

Analysis of NBO Output: The output of the NBO calculation provides a wealth of information, including:

-

Second-Order Perturbation Theory Analysis: This analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electrons from a filled "donor" NBO (e.g., a C-H σ bond) to an empty "acceptor" NBO (e.g., the C=C π* antibonding orbital). Larger E(2) values indicate stronger hyperconjugative interactions.

-

Natural Atomic Charges: These provide insight into the electron distribution within the molecule.

-

Bond Orders and Hybridization: Changes in these parameters can also be indicative of hyperconjugative effects.

-

Illustrative Quantitative Data from NBO Analysis

While a specific research paper with a complete NBO analysis of this compound was not identified in the literature search, a computational study would yield data similar to the following illustrative table. The key interactions to analyze would be the delocalization from the σ(C-H) orbitals of the methyl and ethyl groups adjacent to the double bond into the π*(C=C) orbital.

| Donor NBO (σ) | Acceptor NBO (π*) | Stabilization Energy E(2) (kcal/mol) |

| C-H (methyl group on C2) | C=C | Illustrative value: ~2.5 |

| C-H (methylene group on C3) | C=C | Illustrative value: ~2.0 |

Note: These are representative values. Actual calculated values will depend on the level of theory and basis set used.

The sum of these stabilization energies provides a quantitative measure of the total hyperconjugative stabilization in the molecule.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts discussed in this guide.

Conclusion

The enhanced stability of this compound, a trisubstituted alkene, is a direct consequence of hyperconjugation. This stabilizing electronic interaction, involving the delocalization of σ-electrons into the π* orbital of the double bond, can be experimentally quantified through the determination of its heat of hydrogenation. As demonstrated by comparative data, this compound is significantly more stable than its less substituted isomers. Furthermore, computational methods such as Natural Bond Orbital analysis provide a powerful framework for quantifying the energetic contributions of individual hyperconjugative interactions and for correlating these electronic effects with molecular geometry. A thorough understanding of these principles is crucial for predicting the reactivity and thermodynamic properties of unsaturated systems in various chemical and pharmaceutical applications.

References

- 1. Direct estimate of the strength of conjugation and hyperconjugation by the energy decomposition analysis method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 3. Molecular structure, NBO analysis of the hydrogen-bonded interactions, spectroscopic (FT–IR, FT–Raman), drug likeness and molecular docking of the novel anti COVID-2 molecule (2E)-N-methyl-2-[(4-oxo-4H-chromen-3-yl)methylidene]-hydrazinecarbothioamide (Dimer) - quantum chemical approach - PMC [pmc.ncbi.nlm.nih.gov]

mechanism of ozonolysis for 2-methyl-2-pentene

An In-depth Technical Guide to the Ozonolysis of 2-Methyl-2-Pentene

Introduction

Ozonolysis is a powerful organic reaction that utilizes ozone (O₃) to cleave carbon-carbon double or triple bonds, replacing them with carbon-oxygen double bonds.[1][2] This oxidative cleavage is a cornerstone of synthetic chemistry and analytical science, enabling the synthesis of carbonyl compounds (aldehydes, ketones, carboxylic acids) and the structural elucidation of complex molecules by breaking them into smaller, identifiable fragments.[2][3][4] This guide provides a detailed examination of the ozonolysis mechanism as applied to this compound, a trisubstituted alkene. It will cover the core reaction pathway, the influence of work-up conditions, quantitative product analysis, and a representative experimental protocol.

Core Reaction Mechanism: The Criegee Pathway

The ozonolysis of this compound proceeds through the well-established Criegee mechanism, which involves a series of cycloaddition and cycloreversion steps.[3][5] The entire process can be divided into two main stages: the formation of an ozonide intermediate and its subsequent cleavage via a work-up procedure.

Stage 1: Ozonide Formation

The first stage involves the reaction of this compound with ozone.

-

1,3-Dipolar Cycloaddition: Ozone acts as a 1,3-dipole and undergoes a concerted [3+2] cycloaddition reaction with the carbon-carbon double bond of this compound.[6][7] This initial electrophilic addition forms a highly unstable five-membered ring intermediate known as a primary ozonide or molozonide (1,2,3-trioxolane).[2][6][8]

-

Retro-1,3-Dipolar Cycloaddition: The primary ozonide is thermally unstable and rapidly undergoes a retro-1,3-dipolar cycloaddition.[2][8] It cleaves to form two fragments: a carbonyl compound (in this case, acetone) and a carbonyl oxide, also known as the Criegee intermediate.

-

Second 1,3-Dipolar Cycloaddition: The acetone (B3395972) and the Criegee intermediate then recombine in a different orientation through another 1,3-dipolar cycloaddition.[2] This step forms a more stable five-membered ring structure called the secondary ozonide or simply the ozonide (1,2,4-trioxolane).[6][8] This ozonide is more stable than the primary ozonide but is typically not isolated due to its explosive nature.[4]

Caption: Criegee mechanism for the formation of the secondary ozonide.

Stage 2: Ozonide Cleavage (Work-up)

The final products of the ozonolysis reaction are determined by the method used to work-up the secondary ozonide. The two primary pathways are reductive and oxidative work-ups.[3]

A reductive work-up cleaves the ozonide to produce aldehydes and/or ketones. Common reducing agents include zinc metal (in water or acetic acid) and dimethyl sulfide (B99878) (DMS).[7] These reagents reduce the peroxide bridge of the ozonide, preventing further oxidation of any aldehyde products.

For this compound, the reductive work-up of the secondary ozonide yields two carbonyl compounds:

The reaction is: CH₃-CH=C(CH₃)-CH₂-CH₃ + O₃ → (ozonide intermediate) --(Zn/H₂O or DMS)--> CH₃-CH₂-CHO + (CH₃)₂C=O

An oxidative work-up is employed when carboxylic acids are the desired product from carbons of the double bond that are attached to at least one hydrogen.[7] A common oxidizing agent used for this purpose is hydrogen peroxide (H₂O₂). During this process, any aldehydes initially formed are oxidized to their corresponding carboxylic acids. Ketones, being resistant to further oxidation under these conditions, remain unchanged.

For this compound, the oxidative work-up yields:

-

Propanoic Acid (a carboxylic acid)

-

Acetone (a ketone)[7]

The reaction is: CH₃-CH=C(CH₃)-CH₂-CH₃ + O₃ → (ozonide intermediate) --(H₂O₂)--> CH₃-CH₂-COOH + (CH₃)₂C=O

Caption: Product pathways depending on reductive vs. oxidative work-up.

Quantitative Data

| Product | Molar Yield (%) |

| Methylglyoxal | 52 ± 10 |

| Propanal | 45 ± 18 |

| Table 1: Product yields from the ozonolysis of trans-2-methyl-2-pentenal at 298 K. Data from The Journal of Physical Chemistry A.[5] |

These results show that the cleavage of the primary ozonide occurs through two competitive pathways, leading to nearly equal formation of the two expected carbonyl products.[5]

Experimental Protocols

The following is a generalized experimental protocol for the ozonolysis of an alkene in a laboratory setting, based on methodologies described for atmospheric chemistry research.[5][11]

-

Reactor Setup: The reaction is conducted in a suitable reaction vessel, such as a multi-neck flask or a specialized simulation chamber, typically made of glass or other inert material.[5] For atmospheric studies, large volume (e.g., 63 L) chambers are used.[5]

-

Reactant Introduction:

-

The alkene (this compound) is introduced into the chamber, often by a stream of inert gas, to achieve a desired concentration (e.g., 4 x 10¹⁴ molecules cm⁻³).[5]

-

In studies focused on atmospheric chemistry, an OH radical scavenger like cyclohexane (B81311) is often added in excess to prevent side reactions.[5]

-

-

Ozonolysis Reaction:

-

A stream of ozone-enriched oxygen is bubbled through the solution or introduced into the chamber to initiate the reaction. The reaction is typically carried out at low temperatures (e.g., -78 °C) when using standard laboratory glassware to control the reaction and stabilize the ozonide.[1]

-

The reaction progress is monitored. A common indicator of completion is the appearance of a blue color from unreacted ozone.[1]

-

-

Work-up:

-

Reductive: After purging excess ozone with an inert gas, the reducing agent (e.g., dimethyl sulfide) is added, and the mixture is allowed to warm to room temperature.

-

Oxidative: Hydrogen peroxide is carefully added to the reaction mixture.

-

-

Product Analysis: The concentrations of reactants and products are monitored and quantified using analytical techniques such as Fourier-transform infrared (FTIR) spectroscopy and gas chromatography-mass spectrometry (GC-MS).[5][11]

Caption: A generalized experimental workflow for an ozonolysis reaction.

Conclusion

The ozonolysis of this compound is a classic example of oxidative cleavage that follows the Criegee mechanism to form a secondary ozonide intermediate. The final products are dictated by the choice of work-up conditions: reductive work-up yields propanal and acetone, while oxidative work-up produces propanoic acid and acetone. This reaction's predictability and versatility make it an indispensable tool for both organic synthesis and structural analysis in research and industrial applications.

References

- 1. byjus.com [byjus.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Ozonolysis - Criegee Mechanism [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Ozonolysis of 2-Methyl-2-pentenal: New Insights from Master Equation Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SATHEE: Ozonolysis Mechanism Ozonolysis Of Alkenes And Alkynes [sathee.iitk.ac.in]

- 7. quora.com [quora.com]

- 8. Ozonolysis of Alkenes & Alkynes: Ozonolysis Mechanism | AESL [aakash.ac.in]

- 9. 2 - Methylpent -2- ene on reductive ozonlysis will give [allen.in]

- 10. Solved 13. (15 pts) A this compound is treated with | Chegg.com [chegg.com]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Electrophilic Addition Reactions of 2-Methyl-2-Pentene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles, mechanisms, and synthetic outcomes of electrophilic addition reactions involving 2-methyl-2-pentene. The information presented is intended to support research and development in organic synthesis and drug discovery by providing a detailed understanding of how this common alkene substrate behaves under various reaction conditions.

Introduction

This compound is an asymmetrical alkene that serves as an excellent model substrate for illustrating the principles of regioselectivity and stereoselectivity in electrophilic addition reactions. The trisubstituted nature of its double bond influences the stability of carbocation intermediates and the steric accessibility for reagent attack, leading to predictable and often highly selective product formation. This guide will explore the addition of hydrohalic acids, water (through various methods), borane (B79455), and halogens to this compound.

Reaction Summaries

The following tables summarize the major products and key mechanistic features of the primary electrophilic addition reactions of this compound.

Table 2.1: Hydrohalogenation and Hydration Reactions

| Reaction | Reagent(s) | Major Product | Regioselectivity | Mechanism Highlights |

| Hydrohalogenation | HCl, HBr, HI | 2-halo-2-methylpentane | Markovnikov[1][2][3] | Formation of a stable tertiary carbocation intermediate.[1] |

| Acid-Catalyzed Hydration | H₂O, H₂SO₄ (cat.) | 2-methyl-2-pentanol | Markovnikov[4][5][6][7] | Proceeds via a tertiary carbocation, susceptible to rearrangements (though not expected for this substrate).[4] |

| Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O 2. NaBH₄ | 2-methyl-2-pentanol | Markovnikov | Involves a cyclic mercurinium ion intermediate, preventing carbocation rearrangements. |

Table 2.2: Hydroboration-Oxidation and Halogenation

| Reaction | Reagent(s) | Major Product | Regioselectivity & Stereoselectivity | Mechanism Highlights | | :--- | :--- | :--- | :--- | | Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | 2-methyl-3-pentanol (B165387) | Anti-Markovnikov, Syn-addition[8][9][10] | Concerted addition of borane followed by oxidation with retention of stereochemistry.[9] At elevated temperatures (e.g., 160°C), rearrangement to 4-methyl-1-pentanol (B72827) can occur.[11] | | Halogenation (Bromination) | Br₂ in CCl₄ or CH₂Cl₂ | 2,3-dibromo-2-methylpentane (B14629140) | N/A, Anti-addition[12][13][14][15] | Formation of a cyclic bromonium ion intermediate, followed by backside attack by the bromide ion.[12][13][14] |

Reaction Mechanisms and Visualizations

The regiochemical and stereochemical outcomes of these reactions are dictated by their underlying mechanisms. The following diagrams, rendered in Graphviz DOT language, illustrate the key steps.

Hydrohalogenation: Markovnikov Addition

The reaction of this compound with a hydrogen halide (HX) proceeds through a mechanism that favors the formation of the most stable carbocation intermediate.

Caption: Mechanism of Hydrohalogenation of this compound.

Hydroboration-Oxidation: Anti-Markovnikov, Syn-Addition

This two-step process results in the net addition of water across the double bond with opposite regioselectivity to acid-catalyzed hydration.

References

- 1. brainly.com [brainly.com]

- 2. Solved Problem 5.20a The reaction of this compound with | Chegg.com [chegg.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. brainly.com [brainly.com]

- 5. homework.study.com [homework.study.com]

- 6. m.youtube.com [m.youtube.com]

- 7. homework.study.com [homework.study.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Untitled Document [ursula.chem.yale.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Solved Hydroboration of this compound at 25°C, | Chegg.com [chegg.com]

- 12. homework.study.com [homework.study.com]

- 13. ladykeanecollege.edu.in [ladykeanecollege.edu.in]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Reaction of 2-Methyl-2-Pentene with HBr

This technical guide provides a comprehensive overview of the reaction between 2-methyl-2-pentene and hydrogen bromide (HBr). The reaction is a classic example of electrophilic addition to an alkene and is highly relevant to researchers, scientists, and professionals in drug development for its role in the synthesis of halogenated organic compounds. This document details the reaction mechanisms under different conditions, the resulting products, and provides illustrative experimental protocols and characterization data.

Core Principles: Electrophilic and Free-Radical Addition

The reaction of this compound with HBr can proceed via two distinct pathways, dictated by the reaction conditions. In the absence of peroxides, the reaction follows an electrophilic addition mechanism, adhering to Markovnikov's rule.[1][2][3] Conversely, in the presence of peroxides, a free-radical chain reaction occurs, leading to an anti-Markovnikov addition product.[4][5]

Markovnikov's Rule: The Formation of the More Stable Carbocation

In the absence of radical initiators, the addition of HBr to an unsymmetrical alkene like this compound is regioselective. The reaction proceeds through a carbocation intermediate, and the major product is formed from the most stable carbocation.[6][7] Markovnikov's rule states that the hydrogen atom of the hydrogen halide adds to the carbon atom of the double bond that has the greater number of hydrogen atoms.[8] In the case of this compound, protonation of the double bond can lead to either a tertiary or a secondary carbocation. The tertiary carbocation is significantly more stable, and thus, the bromide ion will preferentially attack this intermediate, leading to the Markovnikov product.[8]

The Peroxide Effect: Anti-Markovnikov Addition via a Radical Mechanism

When peroxides are present, the reaction mechanism shifts to a free-radical addition.[5][9] Peroxides act as radical initiators, leading to the formation of a bromine radical. The bromine radical, acting as the electrophile, adds to the double bond in a way that forms the most stable carbon radical.[10] For this compound, this results in the formation of a tertiary carbon radical, with the bromine atom attached to the less substituted carbon of the original double bond. This intermediate then abstracts a hydrogen atom from HBr to yield the anti-Markovnikov product and regenerate a bromine radical to continue the chain reaction.[11]

Reaction Products and Characterization

The two reaction pathways yield two different constitutional isomers.

Quantitative Data

Table 1: Physical and Spectroscopic Data for Reaction Products

| Property | 2-Bromo-2-methylpentane (Markovnikov Product) | 3-Bromo-2-methylpentane (Anti-Markovnikov Product) |

| Molecular Formula | C₆H₁₃Br | C₆H₁₃Br |

| Molecular Weight | 165.07 g/mol [5] | 165.07 g/mol [1] |

| Boiling Point | ~142-144 °C (estimated) | ~152-154 °C (estimated) |

| ¹H NMR (Expected) | Singlet (6H, 2 x -CH₃), Triplet (3H, -CH₂CH₃ ), Quartet (2H, -CH₂ CH₃), Singlet (2H, -CH₂ -) | Doublet (3H, -CH(CH₃ )₂), Doublet (3H, -CH(CH₃ )₂), Multiplet (1H, -CH (CH₃)₂), Multiplet (1H, -CH Br-), Triplet (3H, -CH₂CH₃ ), Multiplet (2H, -CH₂ CH₃) |

| ¹³C NMR (Expected) | Quaternary C-Br, Methylene C, Methyl C | Methine C-Br, Methine C, Methylene C, Methyl C |

| Key IR Absorptions | C-H stretching (~2850-3000 cm⁻¹), C-Br stretching (~500-600 cm⁻¹) | C-H stretching (~2850-3000 cm⁻¹), C-Br stretching (~500-600 cm⁻¹) |

Experimental Protocols

Detailed experimental procedures for the specific reaction of this compound with HBr are not widely published. However, the following are representative protocols for Markovnikov and anti-Markovnikov additions to alkenes.

General Protocol for Markovnikov Addition of HBr

This protocol is adapted from general procedures for the hydrohalogenation of alkenes.

Materials:

-

This compound

-

48% aqueous HBr or HBr in acetic acid

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Sodium bicarbonate solution (5%)

-

Dichloromethane or diethyl ether

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, place this compound dissolved in a suitable solvent like dichloromethane.

-

Slowly add a stoichiometric equivalent of 48% aqueous HBr or HBr in acetic acid to the stirred solution via a dropping funnel.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring the reaction progress by TLC or GC.

-

Quench the reaction by adding cold water and transfer the mixture to a separatory funnel.

-

Separate the organic layer and wash it sequentially with 5% sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by distillation under reduced pressure.

General Protocol for Anti-Markovnikov Addition of HBr

This protocol is based on the free-radical addition of HBr to alkenes in the presence of a peroxide initiator.

Materials:

-

This compound

-

HBr gas or a solution of HBr in a non-polar solvent

-

Benzoyl peroxide or another suitable radical initiator

-

A non-polar solvent such as hexane (B92381) or carbon tetrachloride

-

UV lamp (optional, for initiation)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Sodium bicarbonate solution (5%)

-

Separatory funnel, rotary evaporator.

Procedure:

-

Dissolve this compound and a catalytic amount of benzoyl peroxide in a non-polar solvent in a suitable reaction vessel.

-

Bubble HBr gas through the solution or add a solution of HBr while stirring. The reaction may be initiated by gentle heating or irradiation with a UV lamp.

-

Monitor the reaction by TLC or GC until the starting material is consumed.

-

Upon completion, wash the reaction mixture with 5% sodium bicarbonate solution to remove any excess HBr, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the product by distillation.

Reaction Mechanisms: Visualized

The following diagrams, generated using the DOT language, illustrate the stepwise mechanisms for both Markovnikov and anti-Markovnikov additions.

Markovnikov Addition Mechanism

Caption: Markovnikov addition of HBr to this compound.

Anti-Markovnikov Addition Mechanism (Peroxide Initiated)

Caption: Anti-Markovnikov addition of HBr via a free-radical mechanism.

References

- 1. 3-Bromo-2-methylpentane | C6H13Br | CID 12712366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (3R)-3-bromo-2-methylpentane | C6H13Br | CID 90362236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Bromo-2-methylpropane(507-19-7) 1H NMR spectrum [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. 2-Bromo-2-methylpentane | C6H13Br | CID 77968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. homework.study.com [homework.study.com]

- 7. 3-bromo-2-methylpentane [webbook.nist.gov]

- 8. 3-bromo-2-methylpentane | Molport-014-467-581 | Novel [molport.com]

- 9. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]

- 10. Anti-Markovnikov's Rule (Addition of HBr to an unsymmetrical alkene/alkyne) | Organic Chemistry Tutorial [curlyarrows.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. brainly.com [brainly.com]

- 13. organic chemistry - When 2-pentene reacts with HBr, what will be the major product? - Chemistry Stack Exchange [chemistry.stackexchange.com]

An In-depth Technical Guide to 2-Methyl-2-Pentene: IUPAC Nomenclature, Synonyms, and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-methyl-2-pentene, a significant unsaturated hydrocarbon. The document details its IUPAC nomenclature, common synonyms, and extensive physicochemical properties. A primary focus is placed on its synthesis via the acid-catalyzed dehydration of 2-methyl-2-pentanol (B124083), for which a detailed experimental protocol is provided, including purification and analytical characterization methods. This guide is intended to be a valuable resource for professionals in research, and drug development who require a thorough understanding of this compound.

IUPAC Nomenclature and Synonyms

The systematic name for the compound with the chemical structure CH₃CH₂C(CH₃)=CHCH₃ is 2-methylpent-2-ene , according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1][2] This name is derived by identifying the longest carbon chain containing the double bond (a pentene), numbering the chain to give the double bond the lowest possible locant (position 2), and identifying the methyl substituent at position 2.

In scientific literature and commercial contexts, this compound is also known by several synonyms. These include:

The Chemical Abstracts Service (CAS) Registry Number for this compound is 625-27-4 .[1]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value |

| Molecular Formula | C₆H₁₂[1][5] |

| Molecular Weight | 84.16 g/mol [1] |

| Appearance | Clear, colorless liquid[1] |

| Density | 0.695 g/cm³ at 25 °C[5] |

| Melting Point | -135 °C[5] |

| Boiling Point | 67.1 °C at 760 mmHg[5] |

| Flash Point | -10 °F (-23 °C)[5] |

| Refractive Index | 1.406 at 20 °C[5] |

| Vapor Pressure | 160 mmHg at 25 °C[5] |

| Solubility | Insoluble in water, soluble in organic solvents. |

| InChI | InChI=1S/C6H12/c1-4-5-6(2)3/h5H,4H2,1-3H3[1] |

| SMILES | CCC=C(C)C[3] |

Synthesis of this compound

The most common and illustrative laboratory synthesis of this compound is the acid-catalyzed dehydration of 2-methyl-2-pentanol. This reaction proceeds via an E1 elimination mechanism.

Reaction Mechanism

The acid-catalyzed dehydration of a tertiary alcohol like 2-methyl-2-pentanol follows an E1 pathway, which involves the formation of a carbocation intermediate. The mechanism can be broken down into three key steps:

-

Protonation of the Hydroxyl Group: The hydroxyl group of the alcohol is a poor leaving group. In the presence of a strong acid (e.g., H₂SO₄ or H₃PO₄), the oxygen of the hydroxyl group is protonated to form an alkyloxonium ion, which contains a much better leaving group (water).

-

Formation of a Carbocation: The alkyloxonium ion departs as a water molecule, leaving behind a tertiary carbocation. This is the slow, rate-determining step of the reaction.

-

Deprotonation to Form the Alkene: A weak base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation. In the case of the 2-methyl-2-pentyl carbocation, removal of a proton from carbon 1 or carbon 3 can occur. According to Zaitsev's rule, the more substituted (and therefore more stable) alkene will be the major product. Thus, removal of a proton from the methylene (B1212753) group (carbon 3) to form the trisubstituted alkene, this compound, is favored over the removal of a proton from a methyl group (carbon 1) to form the disubstituted alkene, 2-methyl-1-pentene (B165372) (the minor product).

Figure 1: Reaction mechanism for the acid-catalyzed dehydration of 2-methyl-2-pentanol.

Experimental Protocol

This protocol is adapted from a general procedure for the dehydration of secondary alcohols and is suitable for the synthesis of this compound from 2-methyl-2-pentanol.

Materials:

-

2-methyl-2-pentanol

-

Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

-

5% Sodium hydroxide (B78521) solution

-

Anhydrous calcium chloride

-

Boiling chips

Equipment:

-

Round-bottom flask (100 mL)

-

Fractional distillation apparatus

-

Heating mantle

-

Separatory funnel

-

Erlenmeyer flasks

-

Graduated cylinders

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, cautiously add 10 mL of concentrated sulfuric acid to 20 mL of water. Cool the mixture in an ice bath. Slowly add 20 g (approximately 24 mL) of 2-methyl-2-pentanol to the cooled acid solution while swirling. Add a few boiling chips to the flask.

-

Dehydration: Assemble a fractional distillation apparatus with the round-bottom flask as the distilling flask. Heat the flask gently with a heating mantle. The alkene product will begin to distill along with water. Collect the distillate in a receiver cooled in an ice bath. The distillation temperature should be maintained below 80°C to minimize the formation of byproducts. Continue the distillation until no more oily droplets are observed in the distillate.

-

Workup: Transfer the distillate to a separatory funnel. Wash the distillate with 20 mL of 5% sodium hydroxide solution to neutralize any acidic impurities. Carefully separate and discard the lower aqueous layer.

-

Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add a small amount of anhydrous calcium chloride to dry the product. Swirl the flask occasionally for 15-20 minutes.

-

Purification: Decant the dried liquid into a clean, dry round-bottom flask. Purify the this compound by fractional distillation, collecting the fraction that boils at 66-68°C.

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

Gas Chromatography (GC)

Gas chromatography is an effective method to assess the purity of the final product and to determine the ratio of the major (this compound) and minor (2-methyl-1-pentene) products. A non-polar capillary column is typically used for the separation of these isomers.

Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound will show characteristic C-H stretching and bending vibrations for alkanes and alkenes. Key absorptions include C=C stretching around 1670 cm⁻¹ and =C-H out-of-plane bending around 835 cm⁻¹. The absence of a broad O-H stretching band around 3300 cm⁻¹ confirms the removal of the starting alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides a definitive structural confirmation. The spectrum will show signals corresponding to the different proton environments in the molecule, with characteristic chemical shifts and splitting patterns.

-

¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule, with the olefinic carbons appearing in the downfield region (typically 120-140 ppm).

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of this compound.

Figure 2: Experimental workflow for the synthesis and analysis of this compound.

Safety and Handling

This compound is a highly flammable liquid and should be handled in a well-ventilated fume hood away from ignition sources. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide has provided a detailed overview of this compound, covering its nomenclature, physical and chemical properties, and a comprehensive experimental protocol for its synthesis. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences, facilitating a deeper understanding and practical application of this important alkene.

References

A Technical Guide to the Kovats Retention Index of 2-Methyl-2-Pentene in Gas Chromatography

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the Kovats retention index of 2-methyl-2-pentene. This guide provides quantitative data, detailed experimental protocols, and a visual representation of the workflow for determining this critical gas chromatography parameter.

Introduction to the Kovats Retention Index

In gas chromatography (GC), the Kovats retention index, or more simply, the retention index, is a method used to convert retention times into system-independent constants.[1] Developed by the Hungarian-born Swiss chemist Ervin Kováts in the 1950s, this index helps in the identification of compounds by comparing measured values to tabulated literature values.[1] The retention index of a compound is determined by interpolating its retention time between those of two n-alkanes that elute before and after it.[1] While retention times can vary significantly with changes in the chromatographic system—such as column length, film thickness, diameter, and carrier gas pressure—the Kovats retention index remains relatively constant, allowing for more reliable compound identification across different laboratories and analytical setups.[1]

Quantitative Data: Kovats Retention Index for this compound

The following table summarizes the reported Kovats retention index values for this compound on standard non-polar stationary phases.

| Kovats Retention Index | Stationary Phase Type | Temperature (°C) |

| 595 | Non-polar | 100 |

| 598 | Non-polar | 25, 50, 80 |

| 600 | Non-polar | 130 |

| 604.6 | Standard non-polar | Not Specified |

| 605 | Standard non-polar | Not Specified |

| 606 | Non-polar | 30, 40, 50, 60, 70, 80 |

| 606.3 | Standard non-polar | Not Specified |

| 606.7 | Standard non-polar | Not Specified |

| 607 | Standard non-polar | Not Specified |

| 607.3 | Standard non-polar | Not Specified |

| 608 | Standard non-polar | Not Specified |

| 609 | Standard non-polar | Not Specified |

Data sourced from the NIST WebBook and PubChem.[2][3]

Experimental Protocol for Determining the Kovats Retention Index

The determination of the Kovats retention index for this compound involves a systematic gas chromatographic analysis. Below is a detailed methodology representative of the procedures used to obtain the data presented.

1. Materials and Reagents:

-

Analyte: this compound (CAS No: 625-27-4)[4]

-

Reference Standards: A homologous series of n-alkanes (e.g., n-pentane, n-hexane, n-heptane, etc.).

-

Carrier Gas: High-purity helium or hydrogen.

-

Solvent: A volatile solvent compatible with the GC system (e.g., pentane (B18724) or hexane).

2. Instrumentation:

-

Gas Chromatograph (GC): Equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

-

GC Column: A non-polar capillary column. A common choice is a column with a 100% dimethylpolysiloxane stationary phase (e.g., DB-1, SE-30, or equivalent).

-

Typical Dimensions: 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

-

3. Chromatographic Conditions:

-

Injection:

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL

-

Split Ratio: 100:1 (or as appropriate for the concentration)

-

-

Oven Temperature Program:

-

Isothermal Analysis: The analysis can be performed isothermally at a specific temperature (e.g., 60 °C) to match literature data.

-

Temperature Programming: Alternatively, a temperature program can be used, for example, an initial temperature of 40 °C held for 5 minutes, followed by a ramp of 5 °C/min to 150 °C. It is important to note that temperature-programmed Kovats indices can depend on the specific program, gas velocity, and column used.[1]

-

-

Carrier Gas:

-

Flow Rate: Typically 1 mL/min (constant flow).

-

-

Detector:

-

FID Temperature: 250 °C

-

MS Transfer Line Temperature: 280 °C (if using MS)

-

Ion Source Temperature: 230 °C (if using MS)

-

4. Experimental Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. Prepare a separate mixture of the n-alkane standards. It is also common to co-inject the analyte with the n-alkane mixture.

-

Analysis: Inject the prepared samples into the GC system under the specified conditions.

-

Data Acquisition: Record the chromatograms and the retention times for this compound and the n-alkane standards.

-

Calculation of Kovats Retention Index (I): The Kovats index is calculated using the following formula for an isothermal analysis:

I = 100 *[n + (N - n) * (log(t′r(unknown)) - log(t′r(n))) / (log(t′r(N)) - log(t′r(n)))]

Where:

-

n is the carbon number of the n-alkane eluting before the unknown.

-

N is the carbon number of the n-alkane eluting after the unknown.

-

t′r is the adjusted retention time (retention time of the compound minus the retention time of an unretained compound like methane).

-

Logical Workflow for Kovats Index Determination

The following diagram illustrates the logical workflow for the experimental determination of the Kovats retention index.

References

Methodological & Application

synthesis of 2-methyl-2-pentenoic acid from 2-methyl-2-pentene

Application Note: Synthesis of 2-Methyl-2-Pentenoic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document outlines the synthesis of 2-methyl-2-pentenoic acid. While the direct conversion from 2-methyl-2-pentene is not a commonly documented synthetic route due to the propensity of the double bond to undergo cleavage under oxidative conditions, this note will first address the challenges of this proposed transformation. Subsequently, a well-established and reliable two-step protocol for the synthesis of 2-methyl-2-pentenoic acid starting from n-propanal is provided, including detailed experimental procedures and expected yields.

Introduction

2-Methyl-2-pentenoic acid, also known as strawberry acid, is a valuable compound in the flavor and fragrance industry and serves as a versatile building block in organic synthesis. The direct is theoretically challenging. Standard oxidative cleavage reactions of alkenes, such as ozonolysis or vigorous oxidation with potassium permanganate (B83412) (KMnO4), would break the carbon-carbon double bond, leading to the formation of a ketone and a carboxylic acid, rather than the desired α,β-unsaturated carboxylic acid.[1][2][3][4]

Allylic oxidation could be a potential pathway, but it often leads to a mixture of products and may not be regioselective. Given these challenges, a more reliable and higher-yielding synthesis commences from n-propanal. This method involves an initial aldol (B89426) condensation to form the intermediate, 2-methyl-2-pentenal (B83557), followed by a selective oxidation to yield the final product, 2-methyl-2-pentenoic acid.[5][6][7]